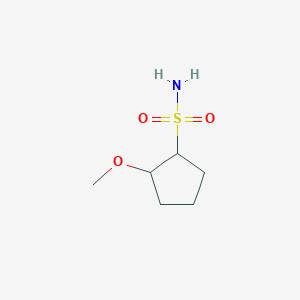
2-Methoxycyclopentane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycyclopentane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopentane ring with a methoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclopentane-1-sulfonamide can be achieved through several methods. One common approach involves the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method is advantageous as it does not require pre-functionalization steps, thereby reducing waste and streamlining the synthetic process.
Another method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH4I). This approach is environmentally friendly and tolerates a wide range of functional groups . Additionally, the use of copper-catalyzed reactions with phenylboronic acid and potassium metabisulfite can also yield sulfonamide compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions or the use of continuous flow reactors to optimize yield and efficiency. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxycyclopentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxycyclopentane-1-sulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxycyclopentane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, ultimately disrupting bacterial DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl methyl ether:
Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in the synthesis of sulfonamides.
Sulfanilamide: A well-known sulfonamide used in pharmaceuticals, structurally similar but with different substituents.
Uniqueness
2-Methoxycyclopentane-1-sulfonamide is unique due to its specific combination of a cyclopentane ring, methoxy group, and sulfonamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H13NO3S |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
2-methoxycyclopentane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
UXALDMBLWRLEIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


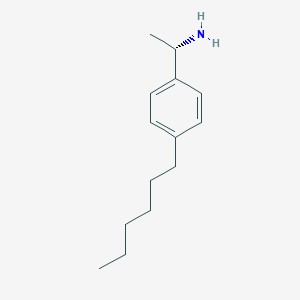
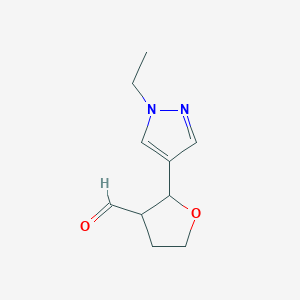
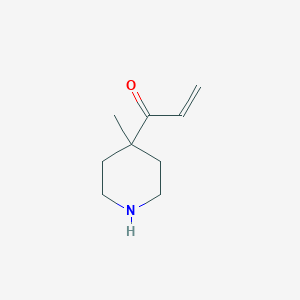
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)
![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
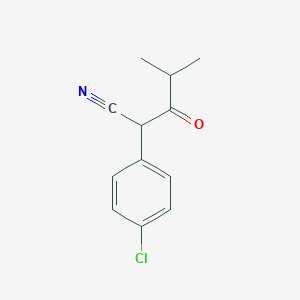
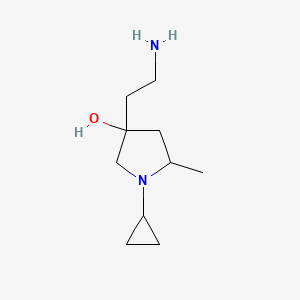
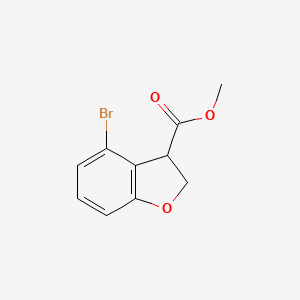

![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
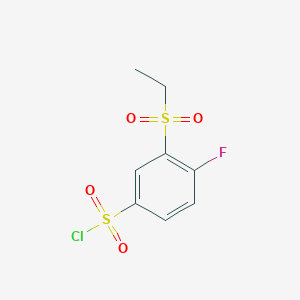
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
